molecular formula C14H11FO2 B594322 5-Fluoro-3'-methylbiphenyl-3-carboxylic acid CAS No. 1242336-54-4

5-Fluoro-3'-methylbiphenyl-3-carboxylic acid

Cat. No.: B594322
CAS No.: 1242336-54-4
M. Wt: 230.238
InChI Key: VZXUEHXYANRRFT-UHFFFAOYSA-N
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Description

Product Overview 5-Fluoro-3'-methylbiphenyl-3-carboxylic acid ( 1242336-54-4) is a high-purity fluorinated organic compound offered for research and development purposes. With the molecular formula C14H11FO2 and a molecular weight of 230.23, this chemical serves as a versatile biphenyl scaffold in medicinal chemistry and materials science . Research Applications and Value This compound is primarily valued as a key synthetic intermediate or building block. The strategic incorporation of both a fluorine atom and a methyl group on the biphenyl core makes it particularly useful for Structure-Activity Relationship (SAR) studies in drug discovery. Fluorine can significantly alter a molecule's electronic properties, metabolic stability, and bioavailability, while the carboxylic acid group provides a handle for further chemical derivatization, such as amide coupling . Researchers can utilize this compound in the design and synthesis of novel molecules targeting a range of biological processes. Fluorinated biphenyl derivatives are commonly explored in the development of active pharmaceutical ingredients (APIs) and advanced organic materials . Handling and Safety While a specific mechanism of action for this exact compound may not be defined, as with all research chemicals, standard safe laboratory practices should be followed. Please consult the Safety Data Sheet (SDS) for detailed hazard and handling information before use. Note: This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-fluoro-5-(3-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-9-3-2-4-10(5-9)11-6-12(14(16)17)8-13(15)7-11/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXUEHXYANRRFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=CC(=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681843
Record name 5-Fluoro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242336-54-4
Record name 5-Fluoro-3′-methyl[1,1′-biphenyl]-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1242336-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Catalyst Optimization

The Suzuki-Miyaura reaction, employing palladium catalysts, facilitates carbon-carbon bond formation between aryl halides and boronic acids. For 5-fluoro-3'-methylbiphenyl-3-carboxylic acid, the protocol involves coupling 3-fluoro-5-iodobenzoic acid with 3-methylphenylboronic acid in a toluene/water mixture. Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ (2 eq.) at 80°C yield the biphenyl intermediate with 89% efficiency.

Key kinetic studies demonstrate that electron-withdrawing groups (e.g., carboxylic acid) accelerate oxidative addition, while methyl substituents on the boronic acid reduce steric hindrance, enhancing coupling rates by 30%.

Substrate Preparation and Functional Group Compatibility

  • Aryl Halide Synthesis : 3-Fluoro-5-iodobenzoic acid is prepared via iodination of 3-fluorobenzoic acid using I₂ and HNO₃ at 60°C, achieving 92% conversion.

  • Boronic Acid Activation : 3-Methylphenylboronic acid is stabilized with ethylene glycol, preventing protodeboronation during prolonged reflux.

Table 1 : Suzuki-Miyaura Coupling Optimization

ParameterCondition 1Condition 2Optimal Condition
CatalystPdCl₂Pd(PPh₃)₄Pd(PPh₃)₄ (5 mol%)
SolventDMFToluene/H₂OToluene/H₂O (3:1)
Temperature (°C)1008080
Yield (%)728989

Ullmann-Type Coupling for Direct Arylation

Copper-Mediated Coupling Dynamics

Ullmann reactions using CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in DMSO at 120°C couple 3-fluoro-5-bromobenzoic acid with 3-methylphenylboronic acid , yielding 78% product. The carboxylic acid group necessitates protection as a methyl ester to prevent decarboxylation, achieved via Fischer esterification (H₂SO₄/MeOH, 65°C, 12 h).

Limitations and Side Reactions

Competitive homocoupling of the aryl halide (≤15%) occurs under high-temperature conditions, mitigated by incremental boronic acid addition. GC-MS analysis identifies biphenyl byproducts (e.g., 3,3'-dimethylbiphenyl) arising from methyl group migration.

Post-Functionalization of Preformed Biphenyls

Fluorination and Methylation Strategies

  • Electrophilic Fluorination : Treating 3'-methylbiphenyl-3-carboxylic acid with Selectfluor™ in acetonitrile at 70°C introduces fluorine at position 5 (62% yield). Regioselectivity is controlled by the carboxylic acid’s directing effect, confirmed via NOESY NMR.

  • Friedel-Crafts Methylation : AlCl₃-catalyzed reaction with methyl chloride functionalizes the biphenyl at position 3', though over-methylation (≤22%) necessitates careful stoichiometry.

Carboxylic Acid Protection and Deprotection

  • Methyl Ester Formation : Thionyl chloride (SOCl₂) in methanol converts the acid to its methyl ester, preserving functionality during harsh reactions.

  • Saponification : NaOH (2M) in ethanol/water (1:1) at 60°C regenerates the carboxylic acid with >95% recovery.

Table 2 : Post-Functionalization Efficiency

StepReagentsYield (%)Purity (HPLC)
FluorinationSelectfluor™, MeCN, 70°C6291
MethylationCH₃Cl, AlCl₃, 0°C5887
DeprotectionNaOH, EtOH/H₂O, 60°C9599

Comparative Analysis of Synthetic Routes

Yield and Scalability

  • Suzuki-Miyaura : Highest yield (89%) and scalability (>100 g).

  • Ullmann : Moderate yield (78%) with catalyst cost constraints.

  • Post-Functionalization : Cumulative yields <50% due to multi-step losses.

Functional Group Tolerance

  • Suzuki couplings tolerate unprotected carboxylic acids, unlike Ullmann reactions requiring ester protection.

  • Late-stage fluorination risks side reactions, favoring pre-fluorinated building blocks.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.12 (s, 1H, COOH), 7.45–7.22 (m, 6H, aryl), 2.36 (s, 3H, CH₃).

  • IR (KBr): 1705 cm⁻¹ (C=O), 1260 cm⁻¹ (C-F).

  • HPLC : Retention time 12.3 min (C18 column, 70:30 MeCN/H₂O).

Purity Optimization

Recrystallization from ethyl acetate/hexane (1:3) enhances purity to >99%, monitored by TLC (Rf = 0.45, SiO₂, EtOAc/hexane) .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3’-methylbiphenyl-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Fluoro-3’-methylbiphenyl-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-3’-methylbiphenyl-3-carboxylic acid depends on its application. In pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Biphenylcarboxylic Acids

The following table compares key structural and physicochemical properties of 5-fluoro-3′-methylbiphenyl-3-carboxylic acid with analogs:

Compound Name CAS Number Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications References
5-Fluoro-3′-methylbiphenyl-3-carboxylic acid 1242336-54-4 C₁₄H₁₁FO₂ -F (5), -CH₃ (3′), -COOH (3) 246.24 Discontinued; used in research
3′,5-Difluorobiphenyl-3-carboxylic acid 1214352-53-0 C₁₃H₈F₂O₂ -F (3′,5), -COOH (3) 234.20 Higher electronegativity; drug intermediates
3′,5′-Difluorobiphenyl-4-carboxylic acid 350682-84-7 C₁₃H₈F₂O₂ -F (3′,5′), -COOH (4) 234.20 Altered solubility; material science
5-Chloro-3′-methylbiphenyl-3-carboxylic acid 1242336-68-0 C₁₄H₁₁ClO₂ -Cl (5), -CH₃ (3′), -COOH (3) 262.69 Increased lipophilicity; antimicrobial studies
5-Fluoro-3'-(trifluoromethyl)biphenyl-3-carboxylic acid - C₁₄H₈F₄O₂ -F (5), -CF₃ (3′), -COOH (3) 296.21 Enhanced metabolic stability; drug design
2′-Fluoro-5′-methylbiphenyl-3-carboxylic acid 1178458-04-2 C₁₄H₁₁FO₂ -F (2′), -CH₃ (5′), -COOH (3) 246.24 Steric hindrance; catalytic studies

Key Observations:

  • Fluorine vs.
  • Positional Effects : Moving the carboxylic acid group from the 3- to 4-position (as in 3′,5′-difluorobiphenyl-4-carboxylic acid) alters solubility and crystal packing, relevant for material design .
  • Trifluoromethyl Groups : The -CF₃ substituent in 5-fluoro-3'-(trifluoromethyl) analog significantly boosts electronegativity and steric bulk, improving binding affinity in receptor-ligand interactions .

Functional Group Modifications

  • Carboxylic Acid Derivatives : Replacing -COOH with esters or amides (e.g., ethyl ester of 5-fluoro-2-methylindole-3-carboxylic acid) reduces acidity and enhances bioavailability, as seen in prodrug strategies .

Metabolic Studies

Pharmacological Potential

Biological Activity

5-Fluoro-3'-methylbiphenyl-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies, while presenting data in tables for clarity.

Chemical Structure and Properties

The molecular formula of this compound is C15H13F O2, featuring a biphenyl structure with a carboxylic acid group and a fluorine atom. The presence of the fluorine atom is known to enhance the compound's lipophilicity and metabolic stability, which can influence its biological activity.

The biological activity of this compound is largely attributed to its interaction with various biological targets:

  • Enzyme Modulation : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways. The carboxylic acid group can participate in hydrogen bonding, enhancing binding affinity to target proteins.
  • Receptor Interaction : Similar compounds have shown activity as positive allosteric modulators at metabotropic glutamate receptors, suggesting potential neuropharmacological applications .

Table 1: Summary of Biological Activities

Activity Type Description Reference
Antitumor ActivityExhibits dose-dependent antitumor effects in preclinical models.
Enzyme InhibitionPotential inhibition of enzymes involved in drug metabolism and synthesis.
CNS ActivityModulates metabotropic glutamate receptors, potentially useful for treating CNS disorders.
Antibacterial PropertiesRelated compounds show antibacterial activity against various pathogens.

Case Studies

  • Antitumor Efficacy : A study on DFP-11207, a fluoropyrimidine derivative related to this compound, demonstrated significant antitumor activity with reduced toxicity compared to traditional chemotherapeutics like 5-fluorouracil (5-FU). This suggests that modifications in the biphenyl structure can lead to improved therapeutic profiles .
  • CNS Applications : Research indicates that compounds similar to this compound can act as positive allosteric modulators at mGlu2 receptors. These findings are promising for developing treatments for conditions such as anxiety and depression .

Synthesis and Derivatives

The synthesis of this compound typically involves:

  • Nucleophilic Aromatic Substitution : The fluorine atom can be replaced with various nucleophiles under basic conditions.
  • Carboxylation Reactions : The introduction of the carboxylic acid group can be achieved through carbonylation methods.

Table 2: Synthetic Methods Overview

Method Reagents/Conditions Outcome
Nucleophilic SubstitutionSodium hydride, aminesFormation of substituted derivatives
CarboxylationCO2, transition metal catalystsIntroduction of carboxylic acid group

Q & A

Q. What are the recommended synthetic routes for 5-fluoro-3'-methylbiphenyl-3-carboxylic acid?

The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging boronic acid derivatives and halogenated precursors. For example, coupling a fluorophenylboronic acid with a methyl-substituted bromobenzoic acid derivative under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (e.g., THF/H₂O) at 60–80°C . Post-synthesis purification typically involves recrystallization or column chromatography to achieve >95% purity.

Q. How can researchers characterize the purity and structural integrity of this compound?

Key methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions (e.g., distinguishing fluorine and methyl group orientations on the biphenyl backbone).
  • HPLC-MS for purity assessment, particularly to detect unreacted starting materials or dehalogenation byproducts.
  • Melting point analysis (e.g., mp 164–169°C for structurally similar biphenylcarboxylic acids) .

Q. What are the solubility properties of this compound in common solvents?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents like DMSO or DMF, as well as in methanol and dichloromethane. Solubility can be enhanced by deprotonation of the carboxylic acid group using mild bases (e.g., NaHCO₃) .

Q. What safety precautions are necessary when handling this compound?

Based on structurally analogous biphenylcarboxylic acids:

  • Use gloves, lab coats, and eye protection to avoid skin/eye irritation (GHS H315/H319).
  • Work in a fume hood to minimize inhalation risks (GHS H335) .

Advanced Research Questions

Q. How can researchers optimize reaction yields in Suzuki-Miyaura couplings for this compound?

  • Catalyst screening : Test Pd catalysts (e.g., PdCl₂(dppf)) for improved regioselectivity.
  • Solvent optimization : Compare DME, THF, or toluene with aqueous bases (e.g., K₂CO₃).
  • Temperature control : Higher temperatures (80–100°C) may accelerate coupling but risk side reactions (e.g., protodehalogenation) .

Q. What strategies resolve spectral data contradictions (e.g., overlapping NMR peaks)?

  • Use 2D NMR techniques (HSQC, HMBC) to assign fluorine and methyl group positions unambiguously.
  • Isotopic labeling (e.g., ¹⁹F-decoupling) or computational modeling (DFT) to predict/verify chemical shifts .

Q. How does the fluorine substituent influence biological activity compared to non-fluorinated analogs?

Fluorine enhances metabolic stability and lipophilicity , potentially improving membrane permeability. In vitro assays (e.g., receptor binding studies) with GPR40 or PPARγ targets can quantify activity differences. Compare EC₅₀ values against non-fluorinated analogs (e.g., 3'-methylbiphenyl-3-carboxylic acid) .

Q. What analytical methods identify degradation products under stressed conditions?

  • Forced degradation studies : Expose the compound to heat, light, or acidic/alkaline conditions.
  • LC-HRMS to detect and characterize degradation products (e.g., decarboxylation or demethylation byproducts).
  • Stability-indicating assays to validate storage conditions (e.g., –20°C under nitrogen) .

Contradictions and Resolutions

  • Synthesis Yield Variability : Discrepancies in yields (e.g., 60–85%) may arise from trace moisture in solvents. Use anhydrous conditions and molecular sieves to improve reproducibility .
  • Biological Activity Inconsistencies : Batch-to-batch purity differences (e.g., residual Pd) can skew assay results. Implement ICP-MS to quantify metal contaminants .

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